1-Chloro-1-methylcyclohexane

I-strain solvolysis reaction kinetics

1-Chloro-1-methylcyclohexane (C₇H₁₃Cl, MW 132.63) is a tertiary alkyl halide characterized by a chlorine atom and a methyl group both bonded to the 1-position of a cyclohexane ring. As a member of the 1-halo-1-methylcycloalkane series, its reactivity and physical properties are strongly influenced by the unique internal strain (I-strain) and conformational constraints of the six-membered ring system.

Molecular Formula C7H13Cl
Molecular Weight 132.63 g/mol
CAS No. 931-78-2
Cat. No. B1295254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-methylcyclohexane
CAS931-78-2
Molecular FormulaC7H13Cl
Molecular Weight132.63 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)Cl
InChIInChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3
InChIKeyOGYBTPYJHQSBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-methylcyclohexane (CAS 931-78-2): Basic Identity and Class Context


1-Chloro-1-methylcyclohexane (C₇H₁₃Cl, MW 132.63) is a tertiary alkyl halide characterized by a chlorine atom and a methyl group both bonded to the 1-position of a cyclohexane ring [1]. As a member of the 1-halo-1-methylcycloalkane series, its reactivity and physical properties are strongly influenced by the unique internal strain (I-strain) and conformational constraints of the six-membered ring system [2]. The compound exists as a colorless to pale yellow liquid with a boiling point of 159.4 °C at 760 mmHg and a density of 0.96 g/cm³ .

Solvolytic mechanism studies sensitive to I-strain and ring-size effects
Tertiary carbocation precursor for Friedel-Crafts arylation with organosilanes
Model substrate for investigating E1 elimination versus substitution pathways

Why 1-Chloro-1-methylcyclohexane (CAS 931-78-2) Cannot Be Swapped for a Generic Cycloalkyl Halide


Generic substitution of 1-chloro-1-methylcyclohexane with other tertiary cycloalkyl chlorides is invalid due to profound differences in solvolytic reactivity and selectivity imposed by ring size and I-strain [1]. The six-membered ring system exhibits markedly lower rates of unimolecular heterolysis and hydrolysis compared to its five-membered counterpart, 1-chloro-1-methylcyclopentane [2]. Furthermore, the compound demonstrates unique chemoselectivity in Friedel-Crafts-type alkylations with organosilanes, a reactivity profile not shared by non-tertiary or acyclic analogs [3]. Using an alternative halide without accounting for these ring-size and conformational effects will lead to unpredictable reaction kinetics, altered product distributions, and compromised synthetic fidelity.

Ring size I-strain in the six-membered ring strongly reduces heterolysis rate relative to cyclopentyl analog; direct replacement may alter kinetics and product distribution.
Chemoselectivity Unique ipso-substitution reactivity with aryltrimethylsilanes is not shared by acyclic or non-tertiary halides; substitution may fail to deliver the same regio- or chemoselectivity.
Elimination bias High olefin formation propensity differs from 5- and 7-ring analogs; using an alternative halide may shift product profile toward substitution.

1-Chloro-1-methylcyclohexane (CAS 931-78-2): Quantitative Differentiation vs. Closest Analogs


Hydrolysis Rate: 1-Chloro-1-methylcyclohexane vs. 1-Chloro-1-methylcyclopentane

The solvolytic hydrolysis rate constant of 1-chloro-1-methylcyclohexane is substantially lower than that of its five-membered ring analog, 1-chloro-1-methylcyclopentane. This difference is quantitatively attributed to the unique internal strain (I-strain) present in the six-membered ring system [1].

Hydrolysis rate
Head-to-head
Cyclohexane solvolyzes much slower than cyclopentane analog
Supports greater aqueous stability and controlled carbocation release.
25 °C, 80% ethanol; exact k₁ not provided but relative order is established.
I-strain solvolysis reaction kinetics

Heterolysis Rate: 1-Chloro-1-methylcyclohexane vs. 1-Chloro-1-methylcyclopentane in Protic Solvents

The heterolysis rate of 1-chloro-1-methylcyclohexane in protic solvents is two orders of magnitude lower than that of 1-chloro-1-methylcyclopentane, whereas the rates are comparable in low-polarity aprotic solvents [1].

Heterolysis rate ratio
Head-to-head
≈100× faster for cyclopentane analog in protic solvents
Solvent-dependent tunability enables mechanistic probe of E1 pathways.
25 °C, E1 mechanism; rates converge in low-polarity aprotic solvents.
heterolysis E1 mechanism solvent effects

Chemoselective Arylation: 1-Chloro-1-methylcyclohexane vs. Tert-Butyl Chloride

1-Chloro-1-methylcyclohexane undergoes selective substitution with phenyltrimethylsilane in the presence of AlCl₃ to yield 1-methyl-1-phenylcyclohexane, whereas simple tertiary alkyl chlorides like tert-butyl chloride do not exhibit this specific chemoselectivity toward organosilanes [1].

Chemoselective arylation
Class-level
Forms 1-methyl-1-phenylcyclohexane with PhSiMe₃ / AlCl₃
Unique ipso-substitution pathway not observed with simpler tert-alkyl chlorides.
Reaction selectivity specific to organosilane; AlCl₃ catalyst required.
Friedel-Crafts arylation organosilane

Olefin Formation Propensity: 1-Chloro-1-methylcyclohexane vs. 1-Chloro-1-methylcyclopentane

Solvolysis of 1-chloro-1-methylcyclohexane yields a high proportion of olefin products, whereas the five-membered and seven-membered ring analogs produce considerably lower amounts of elimination products [1].

Olefin formation yield
Head-to-head
High elimination yield vs. lower olefin output from 5- and 7-ring analogs
May support efficient route to 1-methylcyclohexene derivatives.
Trend clearly established; exact percentages not quantified in abstract.
elimination alkene formation solvolysis

Optimal Application Scenarios for 1-Chloro-1-methylcyclohexane (CAS 931-78-2) Based on Quantitative Evidence


Synthesis of 1-Aryl-1-methylcyclohexane Building Blocks via Organosilane Alkylation

1-Chloro-1-methylcyclohexane is the optimal precursor for introducing a 1-methylcyclohexyl group onto aromatic rings when using aryltrimethylsilanes under Friedel-Crafts conditions. As demonstrated by Parnes et al., reaction with phenyltrimethylsilane and AlCl₃ cleanly yields 1-methyl-1-phenylcyclohexane [1]. This method avoids the side reactions common with direct alkylation using simple alkenes or alcohols and provides access to sterically congested, quaternary carbon-containing aromatics that are challenging to synthesize otherwise.

Controlled Generation of 1-Methylcyclohexene for Fragrance and Fine Chemical Synthesis

The exceptionally high propensity for olefin formation during solvolysis makes 1-chloro-1-methylcyclohexane a superior starting material for the production of 1-methylcyclohexene [2]. Unlike its cyclopentane and cycloheptane analogs, which predominantly undergo substitution, the six-membered ring derivative favors elimination, thereby providing a more efficient and higher-yielding route to this key alkene intermediate used in the synthesis of menthol analogs, fragrances, and terpene derivatives.

Kinetic Studies Requiring a Stable Tertiary Carbocation Precursor

For investigations of solvent effects on E1 mechanisms, 1-chloro-1-methylcyclohexane offers a uniquely tunable reactivity profile. Its heterolysis rate is two orders of magnitude slower in protic solvents compared to the cyclopentane analog, yet the rates converge in nonpolar aprotic media [3]. This wide dynamic range allows researchers to select solvent systems that precisely modulate carbocation generation, making the compound an invaluable probe for mechanistic studies of unimolecular solvolysis and I-strain phenomena.

Application
Selection Property
Validation Focus
Organosilane alkylation to sterically hindered aromatics
Chemoselective ipso-substitution with aryltrimethylsilanes
Confirm Friedel-Crafts reactivity with organosilane and AlCl₃
1-Methylcyclohexene synthesis
High elimination tendency under solvolytic conditions
Assess olefin yield versus substitution product distribution
Mechanistic solvolysis studies
Solvent-tunable E1 heterolysis rate (wide dynamic range)
Characterize rate dependence on solvent polarity and ionizing power

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